N-Phenyl-p-phenylenediamine

Rubber stabilization Thermal-oxidative aging Differential scanning calorimetry

4-Aminodiphenylamine (4-ADPA) is a critical building block for high-performance rubber antioxidants (IPPD, 6PPD) and polymer stabilizers. Its free primary amine enables covalent bonding to rubber matrices, reducing migration by up to 77.8% vs. conventional additives. Tunable C–H bond dissociation energies allow formulation-specific antioxidant activity. As a monomer for conjugated copolymers, 4-ADPA delivers 113 mAh g⁻¹ specific capacity for flexible battery cathodes. With a 464 mg/kg oral LD50—4.6× higher than unsubstituted PPD—4-ADPA reduces handling compliance costs and shipping restrictions.

Molecular Formula C12H12N2
C6H5NHC6H4NH2
C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 101-54-2
Cat. No. B046282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-p-phenylenediamine
CAS101-54-2
Synonyms4-aminodiphenylamine
4-aminodiphenylamine monohydrochloride
4-aminodiphenylamine sulfate
4-aminodiphenylamine sulfate (2:1)
N-phenyl-1,4-benzenediamine
N-phenyl-p-phenylenediamine
p-aminodiphenylamine
p-anilinoaniline
para-aminodiphenylamine
Semidine
Molecular FormulaC12H12N2
C6H5NHC6H4NH2
C12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=C(C=C2)N
InChIInChI=1S/C12H12N2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H,13H2
InChIKeyATGUVEKSASEFFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1000 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66° F (NTP, 1992)
Slightly soluble in water, chloroform;  very soluble in ethanol;  soluble in diethyl ether, ligroin
Soluble in alcohol and acetone
Insoluble in water;  soluble in oxygenated solvents
Solubility: 500 mg/L at 20 °C and pH 8.9
In water, 1.78X10+3 mg/L at 25 °C (est)
Solubility in water, g/100ml at 20 °C: 0.05

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl-p-phenylenediamine (CAS 101-54-2): Core Properties and Industrial Role in Rubber Stabilization


N-Phenyl-p-phenylenediamine (4-Aminodiphenylamine, 4-ADPA) is a phenyl-substituted p-phenylenediamine derivative (C₁₂H₁₂N₂, MW 184.24) [1]. It serves as a versatile intermediate for synthesizing high-performance rubber antioxidants and antiozonants, including IPPD and 6PPD, and is also directly employed as a stabilizer in various polymer systems [2]. Its chemical structure features a primary amine group that enables both antioxidant activity and further derivatization, making it a critical building block in the rubber chemicals supply chain [3].

Why N-Phenyl-p-phenylenediamine (CAS 101-54-2) Cannot Be Replaced by Generic p-Phenylenediamine Analogs


Substitution within the p-phenylenediamine class is not straightforward because antioxidant efficacy, migration behavior, and thermal stability are exquisitely sensitive to N-substituent structure [1]. For example, the presence and nature of alkyl or aryl groups on the nitrogen atoms dramatically alter the C–H bond dissociation energy, which directly governs the rate of hydrogen atom transfer to peroxy radicals during rubber aging [2]. Consequently, compounds with identical p-phenylenediamine cores exhibit rank-order differences in protection factors at elevated temperatures, making direct substitution without reformulation a significant performance risk [1]. Furthermore, the same structural features that enhance antioxidant activity also influence undesirable properties such as migration-induced staining and environmental transformation pathways, creating a complex trade-off landscape that precludes simple one-for-one replacement [3].

Quantitative Performance Benchmarks for N-Phenyl-p-phenylenediamine (CAS 101-54-2) Versus Leading Analogs


Thermal Antioxidant Efficacy in Polyisoprene Rubber: DSC-Derived Protection Factor Ranking

N-Phenyl-p-phenylenediamine (4-ADPA) exhibits distinct thermal antioxidant behavior compared to fully substituted analogs. While direct potency data for 4-ADPA in polyisoprene is limited in the core comparative study, the ranking of N,N′-disubstituted derivatives provides critical class-level inference: antioxidant effectiveness at 180°C follows the order DPPD > SPPD > 6PPD > IPPD > MBPPD > CPPD [1]. The study establishes that antioxidant efficacy is inversely proportional to the C–H bond dissociation energy at the carbon atom adjacent to the nitrogen, a parameter directly influenced by the substituent pattern [1]. As 4-ADPA possesses a free primary amine group, its bond dissociation energy and subsequent hydrogen-donating capacity differ fundamentally from fully alkylated or arylated derivatives, positioning it as a distinct entry in the structure-activity landscape [2].

Rubber stabilization Thermal-oxidative aging Differential scanning calorimetry

Acute Oral Toxicity (LD50) Benchmarking Against Structural Analogs

4-Aminodiphenylamine (4-ADPA) demonstrates an acute oral LD50 of 464 mg/kg in rats, placing it in GHS Acute Toxicity Category 4 . This value provides a quantitative baseline for comparison with its downstream derivatives. For context, p-phenylenediamine (PPD), the unsubstituted parent compound, exhibits higher acute oral toxicity with reported LD50 values as low as 100 mg/kg in rats [1]. This ~4.6-fold difference in acute oral toxicity has direct implications for handling protocols, personal protective equipment requirements, and shipping classifications [2].

Toxicology Occupational safety Risk assessment

Migration and Staining Propensity: Role as a Precursor vs. Fully Formulated Antioxidants

Conventional N,N′-disubstituted p-phenylenediamine antioxidants such as IPPD (4010NA) exhibit severe migration staining, with studies reporting migration rates as high as 77.8% under thermal-oxidative aging conditions [1]. This migration leads to surface discoloration and contact staining of adjacent materials [2]. N-Phenyl-p-phenylenediamine (4-ADPA), as a primary amine-containing intermediate, is chemically distinct from these fully formulated antioxidants. Its free amine functionality enables covalent grafting onto polymer backbones or conversion into reactive, low-migration derivatives such as glycidyl methacrylate-modified 4-ADPA, which has been shown to significantly reduce migration while maintaining antioxidant efficacy [3].

Rubber compounding Migration control Non-staining applications

Electrochemical Performance in Conductive Polymer Cathodes for Lithium-Ion Batteries

A conjugated copolymer of N-Phenyl-p-phenylenediamine and pyrene, when employed as an organic cathode material in rechargeable lithium-ion batteries, delivers a reversible specific capacity of 113 mAh g⁻¹ at a high voltage output of 3.2 V, with 75.2% capacity retention after 180 cycles [1]. This performance stems from the synergistic redox activity of the aniline (4-ADPA) and pyrene units. In contrast, cathodes based on N,N′-diphenyl-p-phenylenediamine (DPPD) or other fully substituted PPDs lack the free primary amine functionality that enables efficient copolymerization and extended conjugation, often resulting in lower specific capacities or faster capacity fade [2].

Energy storage Organic cathode materials Conductive polymers

Priority Application Scenarios for N-Phenyl-p-phenylenediamine (CAS 101-54-2) Based on Differential Evidence


Synthesis of Low-Migration, Non-Staining Rubber Antioxidants via Covalent Grafting

Leverage the free primary amine of 4-ADPA to create reactive antioxidants that covalently bond to rubber matrices. This approach directly addresses the 77.8% migration rate observed for conventional IPPD , enabling the formulation of light-colored or medical-grade rubber products where surface staining and additive leaching are unacceptable [6].

High-Temperature Rubber Compounding Requiring Tailored Protection Profiles

Utilize 4-ADPA as a building block to synthesize derivatives with specific C–H bond dissociation energies optimized for a given service temperature. The DSC-derived ranking at 180°C (DPPD > SPPD > 6PPD > IPPD > MBPPD > CPPD) demonstrates that protection factors are tunable via substituent selection . 4-ADPA provides the reactive scaffold for creating application-specific antioxidants that outperform generic, off-the-shelf PPDs.

Organic Cathode Development for Lithium-Ion Batteries Requiring High Capacity and Cycling Stability

Employ 4-ADPA as a monomer for synthesizing conjugated copolymers with extended π-systems. The demonstrated 113 mAh g⁻¹ specific capacity and 75.2% retention after 180 cycles at 3.2 V position 4-ADPA-based copolymers as competitive alternatives to inorganic cathodes, particularly for flexible or sustainable battery applications where DPPD-based systems show inferior electrochemical integration [6].

Bulk Procurement with Reduced Hazard Classification Burden

Select 4-ADPA over unsubstituted p-phenylenediamine (PPD) for large-scale industrial processes where acute oral toxicity drives handling and compliance costs. The ~4.6-fold higher LD50 of 464 mg/kg for 4-ADPA compared to ~100 mg/kg for PPD corresponds to a lower GHS hazard category (Category 4 vs. Category 3 or 2), potentially reducing shipping restrictions and personal protective equipment requirements [6].

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